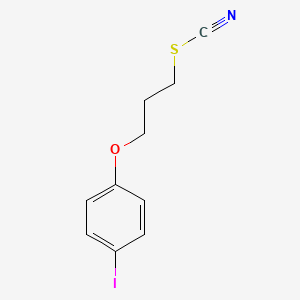
3-(4-iodophenoxy)propyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-iodophenoxy)propyl thiocyanate is a chemical compound that is widely used in scientific research. It is a thiocyanate derivative that is commonly used as a probe for studying the function and regulation of ion channels in cells. This compound has a wide range of applications in the field of biochemistry and physiology, making it a valuable tool for researchers.
Mécanisme D'action
The mechanism of action of 3-(4-iodophenoxy)propyl thiocyanate involves its interaction with ion channels in cells. This compound binds to specific sites on the ion channel, altering its function and activity. This allows researchers to study the effects of ion channel modulation on cellular physiology and disease states.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-iodophenoxy)propyl thiocyanate depend on the specific ion channel being studied. In general, this compound can modulate ion channel function and activity, leading to changes in cellular excitability, neurotransmitter release, and muscle contraction. These effects can have important implications for a wide range of physiological processes, including cardiovascular function, neuronal signaling, and muscle contraction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 3-(4-iodophenoxy)propyl thiocyanate is its specificity for ion channels. This compound can selectively modulate the activity of specific ion channels, allowing researchers to investigate their function and regulation in a highly targeted manner. However, it is important to note that this compound may have off-target effects on other ion channels or cellular processes, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research involving 3-(4-iodophenoxy)propyl thiocyanate. One area of interest is the development of new drugs and therapies that target ion channels. By studying the effects of this compound on ion channel function and activity, researchers can identify new drug targets and develop more effective treatments for a wide range of diseases. Additionally, there is ongoing research into the use of 3-(4-iodophenoxy)propyl thiocyanate as a tool for studying the mechanisms underlying ion channel function and regulation. As our understanding of these processes continues to evolve, this compound will likely play an increasingly important role in scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-iodophenoxy)propyl thiocyanate involves the reaction of 3-(4-iodophenoxy)propyl alcohol with thiophosgene. This reaction results in the formation of the desired compound, which can be purified using standard laboratory techniques such as column chromatography.
Applications De Recherche Scientifique
3-(4-iodophenoxy)propyl thiocyanate is commonly used in scientific research as a probe for studying the function and regulation of ion channels in cells. It is particularly useful for studying voltage-gated ion channels, which play a critical role in many physiological processes. This compound can be used to investigate the mechanisms underlying ion channel function and regulation, as well as to develop new drugs and therapies for a variety of diseases.
Propriétés
IUPAC Name |
3-(4-iodophenoxy)propyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INOS/c11-9-2-4-10(5-3-9)13-6-1-7-14-8-12/h2-5H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMWMUPOEDWLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCSC#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopropylmethyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4922381.png)
![N-(dicyclopropylmethyl)-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B4922396.png)
![2,4-dichloro-N-{3-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B4922400.png)
![N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4922408.png)
![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]dipropanoate](/img/structure/B4922415.png)
![ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4922421.png)

![1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4922428.png)
![1-isopropyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4922436.png)
![9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole](/img/structure/B4922442.png)
![1-(2-methylphenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4922458.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922478.png)
![6-(1-azepanyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4922487.png)
